5-Bromo-2-(prop-1-yn-1-yl)pyrimidine
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Overview
Description
5-Bromo-2-(prop-1-yn-1-yl)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family It is characterized by the presence of a bromine atom at the 5th position and a prop-1-yn-1-yl group at the 2nd position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(prop-1-yn-1-yl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromopyrimidine.
Alkylation Reaction: The 5-bromopyrimidine undergoes an alkylation reaction with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high yields of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(prop-1-yn-1-yl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The prop-1-yn-1-yl group can participate in coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as ethanol or water.
Coupling Reactions: Reagents such as palladium catalysts and copper iodide are used in the presence of a base like triethylamine (TEA) in solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Coupling Reactions: Products include conjugated systems with extended π-electron systems, which are useful in materials science and organic electronics.
Scientific Research Applications
5-Bromo-2-(prop-1-yn-1-yl)pyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-2-(prop-1-yn-1-yl)pyrimidine is primarily based on its ability to interact with biological macromolecules. The bromine atom and the prop-1-yn-1-yl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to the modulation of their functions. This interaction can result in the inhibition of enzyme activity or the disruption of DNA replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(piperazin-1-yl)pyrimidine: This compound has a piperazine group instead of a prop-1-yn-1-yl group and is used in similar applications, such as drug development.
5-Bromo-2-(pyrrolidin-1-yl)pyrimidine: This compound contains a pyrrolidine group and is also used in medicinal chemistry.
Uniqueness
5-Bromo-2-(prop-1-yn-1-yl)pyrimidine is unique due to the presence of the prop-1-yn-1-yl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with specific biological activities and material properties .
Properties
Molecular Formula |
C7H5BrN2 |
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Molecular Weight |
197.03 g/mol |
IUPAC Name |
5-bromo-2-prop-1-ynylpyrimidine |
InChI |
InChI=1S/C7H5BrN2/c1-2-3-7-9-4-6(8)5-10-7/h4-5H,1H3 |
InChI Key |
RGBHVGZYMRANLU-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1=NC=C(C=N1)Br |
Origin of Product |
United States |
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